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Compound Name:
1-(Thiazolidin-2-yl)ethanone

hydrochloride

Cat. No.: B3114042 Get Quote

This guide provides a comprehensive technical overview of 1-(Thiazolidin-2-yl)ethanone
hydrochloride, a heterocyclic compound of significant interest in synthetic and medicinal

chemistry. We will delve into its historical context, synthesis methodologies, physicochemical

properties, and key applications, offering a resource for researchers, scientists, and

professionals in drug development.

Introduction and Overview
1-(Thiazolidin-2-yl)ethanone, also known as 2-acetylthiazolidine, is a five-membered sulfur and

nitrogen-containing heterocycle. The hydrochloride salt form enhances its stability and

solubility, making it a versatile reagent and building block in organic synthesis. The core

thiazolidine structure is a "privileged scaffold," appearing in a wide array of biologically active

compounds, including the famous antibiotic penicillin.[1] The presence of an acetyl group at the

2-position provides a key reactive site for further chemical modifications, making it a valuable

synthon for creating more complex molecules.

While not as widely known as other thiazolidine derivatives like the thiazolidinediones (used in

diabetes treatment), 2-acetylthiazolidine holds a unique place due to its connection to the

chemistry of flavor and its utility in constructing novel therapeutic agents.[2][3] Its formation is

notably linked to the Maillard reaction, the complex series of chemical reactions between amino

acids and reducing sugars that gives browned food its distinctive flavor.[4]
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Discovery and Historical Context
The "discovery" of 1-(Thiazolidin-2-yl)ethanone is not attributed to a single event but is rooted

in the broader exploration of thiazolidine chemistry. Thiazolidines are classically synthesized

via the condensation reaction between an aminothiol and an aldehyde or ketone.[1] The

foundational reaction for many thiazolidine syntheses involves the amino acid L-cysteine, which

contains both the necessary amine and thiol functional groups.[5][6]

The specific synthesis of 2-substituted thiazolidines from L-cysteine and various aldehydes

became a subject of study as chemists explored the products of the Maillard reaction and

sought to understand the formation of flavor compounds in food.[7][8] The reaction between

cysteine and acetaldehyde (a simple aldehyde) would theoretically yield 2-methylthiazolidine-4-

carboxylic acid. The subsequent N-acetylation and decarboxylation, or a direct reaction

involving acetyl-containing precursors, leads to the 2-acetylthiazolidine core.

While early, specific documentation of the isolation of 1-(Thiazolidin-2-yl)ethanone
hydrochloride is sparse in historical literature, its synthesis is a logical extension of well-

established thiazolidine formation principles that have been known for decades. Its more recent

significance has grown with the demand for novel heterocyclic building blocks in drug discovery

programs.[9]

Synthesis and Mechanistic Pathways
The primary and most direct method for synthesizing the thiazolidine ring is the

cyclocondensation of an aminothiol with a carbonyl compound. For 1-(Thiazolidin-2-

yl)ethanone, the key precursors are cysteamine (2-aminoethanethiol) and a suitable acetyl-

containing carbonyl compound.

General Synthesis Pathway: Cysteamine and
Pyruvaldehyde
A plausible and efficient laboratory synthesis involves the reaction of cysteamine hydrochloride

with pyruvaldehyde (methylglyoxal).

Overall Reaction: Cysteamine Hydrochloride + Pyruvaldehyde → 1-(Thiazolidin-2-
yl)ethanone Hydrochloride

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://en.wikipedia.org/wiki/Thiazolidine
http://nanobioletters.com/wp-content/uploads/2022/04/LIANBS123.082.pdf
https://iasj.rdd.edu.iq/journals/uploads/2025/01/06/7e4614df171a00d7aef09dff293f9fac.pdf
https://www.researchgate.net/figure/According-to-the-initial-reaction-stage-the-two-major-pathways-to-develop-thiazolidine_fig1_378929751
https://www.researchgate.net/publication/347879071_Reinvestigation_of_2-acetylthiazole_formation_pathways_in_the_Maillard_reaction
https://www.benchchem.com/product/b3114042?utm_src=pdf-body
https://www.benchchem.com/product/b3114042?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/15801848/
https://www.benchchem.com/product/b3114042?utm_src=pdf-body
https://www.benchchem.com/product/b3114042?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3114042?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanistic Insights: The synthesis proceeds via a well-understood mechanism for imine and

thioacetal formation.

Nucleophilic Attack by Amine: The primary amine of cysteamine acts as a nucleophile,

attacking one of the carbonyl carbons of pyruvaldehyde. This is typically followed by

dehydration to form a Schiff base (imine) intermediate.

Intramolecular Cyclization: The pendant thiol group then performs an intramolecular

nucleophilic attack on the imine carbon. This is a highly favorable 5-membered ring-forming

cyclization.

Protonation: The resulting thiazolidine is a basic compound. In the presence of hydrochloric

acid, the nitrogen atom is protonated to form the stable hydrochloride salt.
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Detailed Experimental Protocol
This protocol is a representative example based on established chemical principles for

thiazolidine synthesis.
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Materials:

Cysteamine hydrochloride

Pyruvaldehyde (40% solution in water)

Methanol

Diethyl ether

Hydrochloric acid (concentrated)

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve

cysteamine hydrochloride (1 equivalent) in methanol.

Addition of Carbonyl: Cool the solution in an ice bath. Slowly add pyruvaldehyde (1.1

equivalents) dropwise to the stirred solution. The reaction is often exothermic.

Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 4-6 hours. The

progress can be monitored by Thin Layer Chromatography (TLC).

Workup and Isolation:

Once the reaction is complete, concentrate the mixture under reduced pressure to remove

the methanol.

The resulting residue is often an oil or a semi-solid.

Triturate the residue with cold diethyl ether to induce precipitation of the hydrochloride salt.

Filter the solid product, wash with a small amount of cold diethyl ether, and dry under

vacuum.

Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a

suitable solvent system, such as methanol/diethyl ether.
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Causality and Experimental Choices:

Use of Hydrochloride Salt: Starting with cysteamine hydrochloride provides an acidic

medium that can catalyze the initial imine formation.

Excess Pyruvaldehyde: A slight excess of the carbonyl component ensures the complete

consumption of the more valuable cysteamine.

Low Temperature Addition: Adding the pyruvaldehyde at a low temperature helps to control

the initial exothermic reaction.

Trituration with Ether: Diethyl ether is used as an anti-solvent. The ionic hydrochloride salt is

insoluble in ether, causing it to precipitate while leaving unreacted starting materials and

non-polar impurities in solution.

Physicochemical Properties and Characterization
The properties of 1-(Thiazolidin-2-yl)ethanone hydrochloride are crucial for its handling,

storage, and application.

Property Value Source/Comment

CAS Number 1993017-93-8 [10][11]

Molecular Formula C₅H₁₀ClNOS [10]

Molecular Weight 167.66 g/mol [10]

Appearance
Typically a white to off-white

solid

General property of

hydrochloride salts

Storage
Sealed in a dry environment at

room temperature
[10]

Solubility
Soluble in water and polar

organic solvents like methanol
Inferred from its salt structure

Spectroscopic Characterization
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Spectroscopic methods are essential for confirming the structure and purity of the synthesized

compound.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is the most definitive

tool for structure elucidation. Key expected signals would include:

A singlet for the acetyl methyl (CH₃-CO) protons.

Multiplets for the two methylene groups (-CH₂-S- and -CH₂-N-) of the thiazolidine ring.

A signal for the proton at the C2 position (-S-CH-N-).

A broad signal for the amine proton (N-H), which may exchange with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would confirm

the number of unique carbon environments, including the carbonyl carbon of the acetyl

group, the C2, C4, and C5 carbons of the thiazolidine ring, and the methyl carbon.

FT-IR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy helps identify key

functional groups. Expected absorption bands include:

A strong C=O stretch for the ketone (~1710 cm⁻¹).

N-H stretching for the secondary amine salt (~3200-3400 cm⁻¹).

C-N and C-S stretching bands in the fingerprint region.

Mass Spectrometry (MS): Mass spectrometry would show the molecular ion peak (or M+H⁺

peak) corresponding to the free base (mass ~131.05 amu), confirming the molecular weight.
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Applications in Research and Development
The utility of 1-(Thiazolidin-2-yl)ethanone hydrochloride stems from its hybrid structure,

combining a versatile heterocyclic core with a reactive acetyl group.

Intermediate in Medicinal Chemistry
The thiazolidine ring is a cornerstone in drug design.[2][12] Derivatives have shown a vast

range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer

effects.[13][14][15] 1-(Thiazolidin-2-yl)ethanone serves as a key starting material for creating

more complex molecules. The acetyl group can be a handle for:

Aldol Condensations: To build larger carbon skeletons.

Reductions: To form the corresponding alcohol, which can be further functionalized.

Halogenation: Alpha-halogenation of the ketone to introduce a new reactive site.

These modifications have led to the discovery of novel classes of cytotoxic agents for potential

cancer therapies and other bioactive molecules.[9][16][17]
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Flavor Chemistry
As a product of the Maillard reaction, 2-acetylthiazolidine and its derivatives are important

components of food aroma, particularly in cooked meats.[8][18] The reaction between cysteine

(released from proteins) and sugars or their breakdown products during cooking generates a

variety of sulfur-containing heterocyclic compounds that contribute to savory, roasted, and

meaty flavors. Research in this area uses compounds like 2-acetylthiazolidine as standards to

understand flavor formation and to develop artificial flavorings.

Agricultural Science
Related N-acetylated thiazolidines, such as N-Acetyl-Thiazolidine-4-carboxylic acid (NATCA),

are used as biostimulants in agriculture.[19][20] These compounds can promote seed

germination, enhance plant growth, and increase tolerance to environmental stress.[21][22]

While the direct application of 1-(Thiazolidin-2-yl)ethanone in this field is less documented, its

structural similarity suggests potential for research into new plant growth regulators.

Conclusion
1-(Thiazolidin-2-yl)ethanone hydrochloride, while a specific and niche chemical, represents

a convergence of fundamental organic synthesis, medicinal chemistry, and flavor science. Its

history is tied to the broad and foundational understanding of thiazolidine formation. Its

synthesis is straightforward, relying on the robust cyclocondensation reaction between an

aminothiol and a dicarbonyl compound. With a versatile heterocyclic core and a reactive acetyl

group, it serves as a valuable building block for the synthesis of novel compounds with

potential applications ranging from pharmaceuticals to agriculture. This guide provides the

foundational knowledge for scientists to understand, synthesize, and utilize this important

heterocyclic compound in their research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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